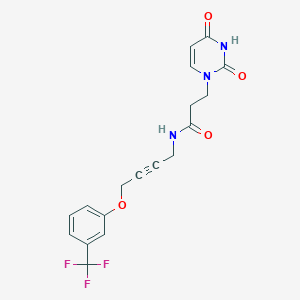
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is an organic molecule characterized by the presence of multiple functional groups, including a dihydropyrimidinyl core, a trifluoromethylphenoxy moiety, and a propanamide linkage. This complex structure suggests it is a compound of significant interest in the fields of organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the dihydropyrimidinone core: : This can be achieved through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the trifluoromethylphenoxy group: : This step usually involves a nucleophilic aromatic substitution reaction between 3-(trifluoromethyl)phenol and an appropriate electrophile.
Attachment of the propanamide group: : This might involve amidation reactions, where the amine group from the dihydropyrimidinone intermediate reacts with a suitable acyl chloride or anhydride.
Industrial Production Methods
Industrial production may adopt similar routes but with optimizations for yield, scalability, and cost-efficiency. This could include the use of high-throughput reactors and automated purification systems to streamline production.
化学反应分析
Types of Reactions it Undergoes
Reduction: : Reduction might occur at carbonyl groups, potentially converting them into alcohols.
Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at reactive sites like the trifluoromethylphenoxy group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.
Substitution: : Typical reagents could include halogens (for electrophilic substitutions) and nucleophiles like thiols or amines.
Major Products Formed
Oxidation: : Corresponding carboxylic acids or alcohols.
Reduction: : Alcohol derivatives.
Substitution: : Varied substituted derivatives, depending on the reagents used.
科学研究应用
Chemistry
The compound can serve as a building block in the synthesis of more complex molecules, useful in organic synthesis and material science research.
Biology
Due to its complex structure, it could interact with various biological targets, making it a candidate for biochemical assays and enzymatic studies.
Medicine
Its potential pharmacophoric elements suggest it might be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.
Industry
In industrial applications, it could be part of advanced materials or specialty chemicals, given its stability and reactive groups.
作用机制
The mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide exerts its effects would depend on its target. If it were used as a drug, its mechanism might involve:
Molecular targets: : Binding to enzymes, receptors, or DNA.
Pathways: : Modulating specific biochemical pathways, perhaps by inhibiting enzymes or altering gene expression.
相似化合物的比较
Similar compounds might include other dihydropyrimidinones or trifluoromethylphenoxy derivatives. Compared to these, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide stands out due to its unique combination of these functional groups, potentially offering distinct reactivity and biological activity.
List of Similar Compounds
Dihydropyrimidinone derivatives
Trifluoromethylphenoxy derivatives
Compounds with combined pyrimidine and amide functionalities
There you go
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLEPTVYGJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)
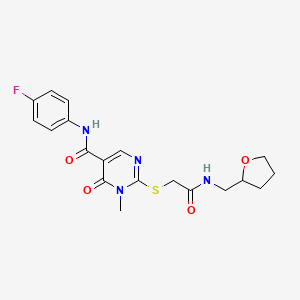
![5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2518505.png)
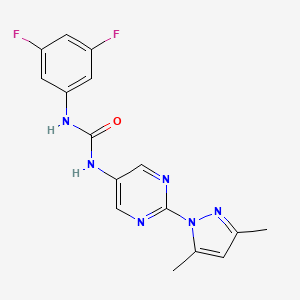
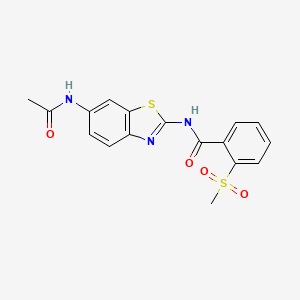
![(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)
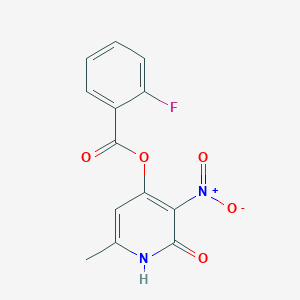


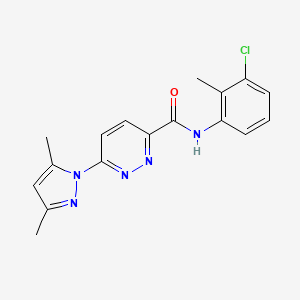
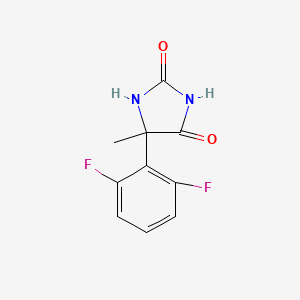
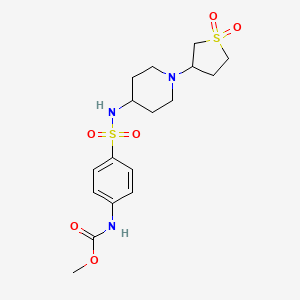
![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2518522.png)
